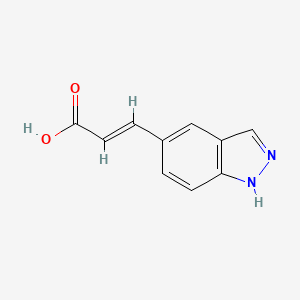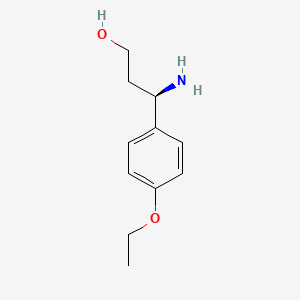
(2,3-Dihydro-1-benzofuran-5-ylmethyl)(methyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,3-Dihydro-1-benzofuran-5-ylmethyl)(methyl)amine is an organic compound with the molecular formula C10H13NO It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Dihydro-1-benzofuran-5-ylmethyl)(methyl)amine typically involves the reaction of 2,3-dihydrobenzofuran with methylamine under controlled conditions. The process may include steps such as:
Nucleophilic substitution: Where the benzofuran ring undergoes substitution with methylamine.
Catalysis: Use of catalysts like palladium or platinum to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process ensures high yield and purity, often employing continuous flow techniques and advanced purification methods like chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium on carbon (Pd/C) or platinum oxide (PtO2).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Chemistry:
Synthesis of complex molecules: Used as an intermediate in the synthesis of more complex organic compounds.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Enzyme inhibition: Potential inhibitor of certain enzymes, making it useful in biochemical studies.
Receptor binding: Studied for its binding affinity to various biological receptors.
Medicine:
Drug development: Investigated for its potential as a pharmacophore in drug design.
Therapeutic agents: Explored for its therapeutic properties in treating various diseases.
Industry:
Material science: Utilized in the development of new materials with specific properties.
Chemical manufacturing: Employed in the production of specialty chemicals.
Mecanismo De Acción
The mechanism by which (2,3-Dihydro-1-benzofuran-5-ylmethyl)(methyl)amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. It may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved include:
Signal transduction: Influencing cellular signaling pathways.
Metabolic pathways: Affecting metabolic processes within cells.
Comparación Con Compuestos Similares
- (2-Methyl-2,3-dihydro-1-benzofuran-5-yl)amine hydrobromide
- (2-Methyl-1-benzofuran-7-yl)amine hydrochloride
- 2-Methyl-1-benzofuran-5-amine hydrochloride
Comparison: (2,3-Dihydro-1-benzofuran-5-ylmethyl)(methyl)amine is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and binding affinities, making it a valuable compound for targeted applications.
Propiedades
Fórmula molecular |
C10H13NO |
|---|---|
Peso molecular |
163.22 g/mol |
Nombre IUPAC |
1-(2,3-dihydro-1-benzofuran-5-yl)-N-methylmethanamine |
InChI |
InChI=1S/C10H13NO/c1-11-7-8-2-3-10-9(6-8)4-5-12-10/h2-3,6,11H,4-5,7H2,1H3 |
Clave InChI |
BCYMJVQGRGNEAO-UHFFFAOYSA-N |
SMILES canónico |
CNCC1=CC2=C(C=C1)OCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


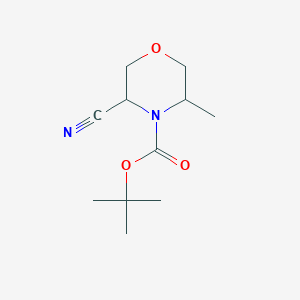
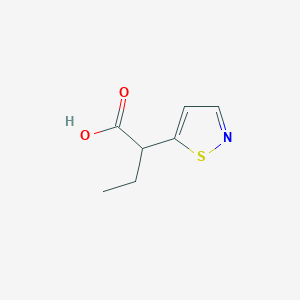
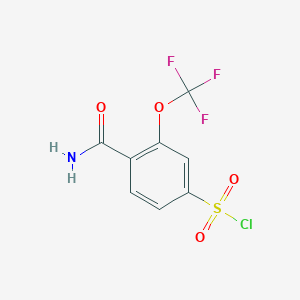
![3-{[(3,5-Dichlorophenyl)methyl]amino}propan-1-ol](/img/structure/B15275539.png)
![{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-4-yl}methanamine](/img/structure/B15275547.png)
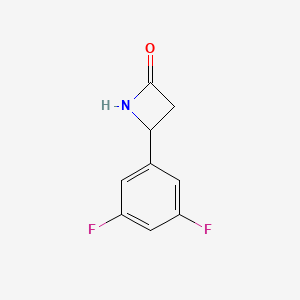
![Ethyl 6-(2-fluorophenyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B15275563.png)
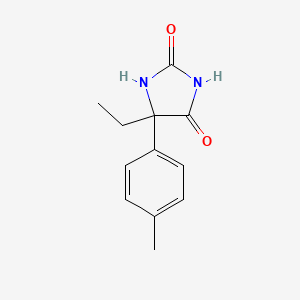
![Tert-butyl 4-fluoro-1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B15275578.png)

![6-Ethyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B15275580.png)
![2-[Amino(cyclopropyl)methyl]-4-bromo-3,5-dimethylphenol](/img/structure/B15275597.png)
